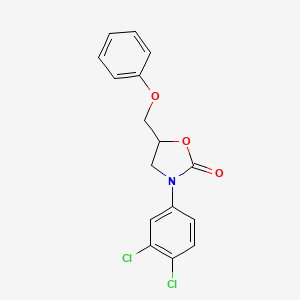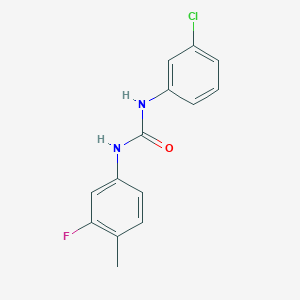![molecular formula C19H14N2O3 B5140539 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide, also known as BMF, is a chemical compound that has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In inflammation, this compound has been demonstrated to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is not fully understood. However, studies have indicated that this compound exerts its effects through multiple pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB signaling pathway. This compound has also been shown to interact with various proteins such as Bcl-2, caspase-3, and COX-2.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis by activating caspase-3 and downregulating Bcl-2 expression. This compound has also been demonstrated to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In inflammation, this compound has been reported to reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the activation of NF-κB signaling pathway by preventing the translocation of p65 subunit to the nucleus. In neurodegenerative disorders, this compound has been demonstrated to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. This compound has also been reported to inhibit the production of proinflammatory cytokines and reduce the activation of microglia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in various cell lines. This compound has also been reported to have good solubility in water and organic solvents. However, there are some limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and its effects may vary depending on the cell type and disease model used. Further studies are needed to determine the optimal concentration and duration of this compound treatment.
Orientations Futures
There are several future directions for N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide research. One potential direction is to investigate the effects of this compound in combination with other drugs or therapies. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of this compound and identify its molecular targets. In addition, the development of this compound analogs with improved efficacy and specificity could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide can be synthesized by reacting 2-amino-5-methylphenol with 2-chloro-1-(furan-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoxazole-2-carboxylic acid to yield this compound.
Propriétés
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-8-9-13(19-21-14-5-2-3-6-16(14)24-19)11-15(12)20-18(22)17-7-4-10-23-17/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGDFAIHHORQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)

![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)



![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)